[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Overview
Description
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chemical compound that features a piperidine ring substituted with a hydroxyethyl group and a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl moiety.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can yield a variety of substituted piperidine derivatives.
Scientific Research Applications
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyethyl group and the piperidine ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can be compared with other piperidine derivatives, such as:
Piperidine: A simple cyclic amine that serves as a precursor for many pharmaceuticals.
N-Methylpiperidine: A methylated derivative of piperidine with different chemical properties.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxylic acid group, used in the synthesis of various compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)11-6-5-7-15(10-11)8-9-16/h11,16H,5-10H2,1-4H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKKMOAWMMRAM-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCCN(C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121468 | |
Record name | Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354019-36-5 | |
Record name | Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354019-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S)-1-(2-hydroxyethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501121468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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